molecular formula C16H16N2O2S B6919961 N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B6919961
M. Wt: 300.4 g/mol
InChI Key: JWRNFIPYIGPWAJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-18-14(12-5-3-2-4-6-12)15(21-10)16(20)17-9-13(19)11-7-8-11/h2-6,11H,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRNFIPYIGPWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole derivative is reacted with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural similarity to biologically active thiazole derivatives, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: It can be used as a probe to study the interactions of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a tool to explore the mechanisms of action of thiazole-containing drugs and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and pharmacokinetic properties.

    N-(2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Similar structure but without the cyclopropyl group, potentially leading to different reactivity and biological effects.

Uniqueness

N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of the cyclopropyl group, which can confer distinct steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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